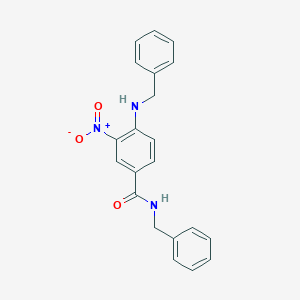
N-benzyl-4-(benzylamino)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(benzylamino)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety, along with a nitro group at the 3-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(benzylamino)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-aminobenzamide, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.
Benzylation: The nitrated product is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the benzylated product with benzylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-benzyl-4-(benzylamino)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, to form corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate as bases, various alkyl halides or acyl chlorides as substituents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: N-benzyl-4-(benzylamino)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the substituent used.
Oxidation: Benzaldehyde or benzoic acid derivatives.
科学的研究の応用
N-benzyl-4-(benzylamino)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-benzyl-4-(benzylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-benzyl-4-(benzylamino)picolinamide: Similar structure but with a picolinamide moiety instead of a nitrobenzamide.
N-benzyl-4-(benzylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-benzyl-4-(benzylamino)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-benzyl-4-(benzylamino)-3-nitrobenzamide is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the benzyl groups enhance the compound’s lipophilicity and potential for membrane interactions. This combination of functional groups makes it a versatile compound for various scientific applications.
特性
IUPAC Name |
N-benzyl-4-(benzylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(23-15-17-9-5-2-6-10-17)18-11-12-19(20(13-18)24(26)27)22-14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQYYIMPFKJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
![3-[(3S,4S)-4-methyl-2,5-dioxooxolan-3-yl]propanoic acid](/img/structure/B372945.png)
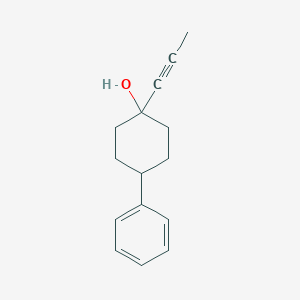
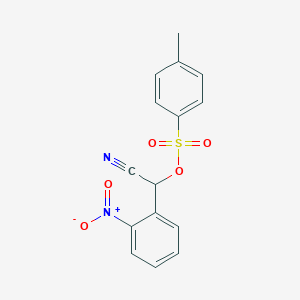
![3-[2-({2,4-Dinitrophenyl}hydrazono)-3-methylcyclohexyl]propanenitrile](/img/structure/B372953.png)
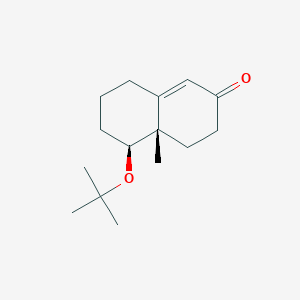
![9-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B372955.png)
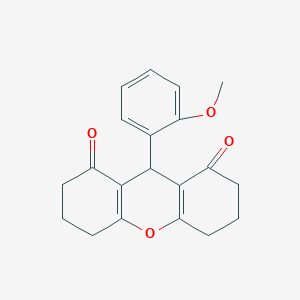
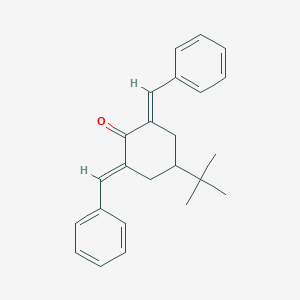
![3-[(4-Methoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372958.png)
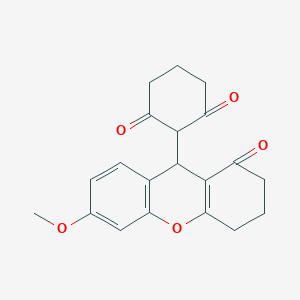
![2,4-Dichlorobenzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone](/img/structure/B372961.png)
![3-(4-Toluidinocarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372962.png)
![7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B372963.png)
